molecular formula C21H20O10 B039933 3'-Hydroxypuerarin CAS No. 117060-54-5

3'-Hydroxypuerarin

Cat. No.: B039933
CAS No.: 117060-54-5
M. Wt: 432.4 g/mol
InChI Key: GARZMRVWLORUSR-VPRICQMDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

3’-Hydroxypuerarin, also known as Pueraria glycoside, is an isoflavone glycoside derived from the roots of Pueraria lobata (Willd.) Ohwi . It has been identified as a pharmacologically active component with diverse benefits . The primary targets of 3’-Hydroxypuerarin are Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

3’-Hydroxypuerarin interacts with its primary targets, ROS, by acting as an antioxidant . It exhibits significant scavenging activity against ONOO(-), NO•, and total ROS . This interaction results in the reduction of oxidative stress, which is often associated with various diseases .

Biochemical Pathways

3’-Hydroxypuerarin affects several cellular and molecular pathways. It interacts with pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . These pathways are involved in various biological processes, including cell migration, translational responses, cell survival, and vascular homeostasis .

Result of Action

The molecular and cellular effects of 3’-Hydroxypuerarin’s action are diverse. It has been shown to have neuroprotective, hepatoprotective, cardioprotective, immunomodulatory, anticancer, anti-diabetic, and anti-osteoporosis properties . These effects are achieved through its interaction with various cellular and molecular pathways, leading to the modulation of several basic cellular functions .

Biochemical Analysis

Biochemical Properties

3’-Hydroxypuerarin interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant antioxidant properties, showing marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may interact with enzymes and proteins involved in oxidative stress pathways.

Cellular Effects

3’-Hydroxypuerarin has been shown to have effects on various types of cells and cellular processes. It has been reported to have significant antioxidant properties, which could influence cell function by reducing oxidative stress

Molecular Mechanism

The molecular mechanism of 3’-Hydroxypuerarin involves its antioxidant properties. It shows marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may exert its effects at the molecular level by binding to and neutralizing these reactive species, thereby reducing oxidative stress. It may also interact with enzymes involved in the production or detoxification of these species.

Temporal Effects in Laboratory Settings

It has been reported to have significant antioxidant properties , suggesting that it may have long-term effects on cellular function by reducing oxidative stress

Metabolic Pathways

It is likely to interact with enzymes involved in oxidative stress pathways due to its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Hydroxypuerarin can be extracted from kudzu root using various methods. One common method involves ultrasonic extraction, which uses ultrasonic power to isolate 3’-Hydroxypuerarin along with other isoflavones such as puerarin, daidzin, and genistein . The extraction process is optimized using response surface methodology to achieve the best extraction parameters.

Industrial Production Methods: In industrial settings, the extraction of 3’-Hydroxypuerarin from kudzu root involves several steps. The roots are first dried and ground into a fine powder. The powder is then subjected to ultrasonic extraction using a solvent such as methanol. The extract is concentrated and purified using column chromatography to isolate 3’-Hydroxypuerarin .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxypuerarin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify its structure, potentially enhancing its antioxidant properties.

    Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can enhance its antioxidant properties .

Scientific Research Applications

3’-Hydroxypuerarin has a wide range of scientific research applications:

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZMRVWLORUSR-VPRICQMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151700
Record name Pueraria glycoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117060-54-5
Record name 3′-Hydroxypuerarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117060-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pueraria glycoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pueraria glycoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-HYDROXYPUERARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Hydroxypuerarin
Reactant of Route 2
3'-Hydroxypuerarin
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3'-Hydroxypuerarin
Reactant of Route 4
3'-Hydroxypuerarin
Reactant of Route 5
3'-Hydroxypuerarin
Reactant of Route 6
3'-Hydroxypuerarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.